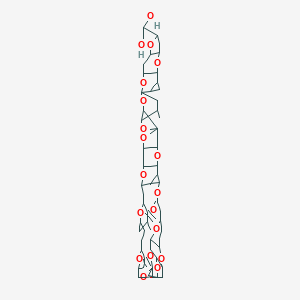

homohalichondrin B

Description

Properties

CAS No. |

101383-39-5 |

|---|---|

Molecular Formula |

C61H86O19 |

Molecular Weight |

1123.3 g/mol |

InChI |

InChI=1S/C61H86O19/c1-26-13-32-7-9-36-27(2)14-34(65-36)11-12-59-23-47-55(79-59)56-57(73-47)58(80-59)54-37(70-56)10-8-33(67-54)15-49(64)74-53-31(6)52-44(69-43(53)16-38(66-32)30(26)5)19-42-46(72-52)22-61(75-42)24-48-51(78-61)29(4)21-60(77-48)20-28(3)50-45(76-60)18-40-41(71-50)17-39(68-40)35(63)25-62/h26,28-29,31-48,50-58,62-63H,2,5,7-25H2,1,3-4,6H3 |

InChI Key |

LMZKVILFCFSDGK-UHFFFAOYSA-N |

SMILES |

CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)OC9C(C3C(CC4C(O3)CC3(O4)CC4C(O3)C(CC3(O4)CC(C4C(O3)CC3C(O4)CC(O3)C(CO)O)C)C)OC9CC(C1=C)O2)C |

Canonical SMILES |

CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)OC9C(C3C(CC4C(O3)CC3(O4)CC4C(O3)C(CC3(O4)CC(C4C(O3)CC3C(O4)CC(O3)C(CO)O)C)C)OC9CC(C1=C)O2)C |

Synonyms |

homohalichondrin B |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Discovery and Original Marine Biological Sources

The discovery of the halichondrin class of molecules, including homohalichondrin B, is a notable event in the field of marine pharmacology. nih.gov These compounds were first identified from marine sponges, which are known to be a rich source of structurally diverse and biologically active secondary metabolites. frontiersin.orgmdpi.com

The initial discovery and isolation of the parent compound, halichondrin B, was from the Japanese marine sponge Halichondria okadai in 1986 by Hirata and Uemura. wikipedia.orgacs.org this compound, a closely related analog, was also identified from this sponge. nih.govnih.gov Sponges of the genus Halichondria are found in various marine environments, including the coastal seas of Japan. nih.gov The intricate molecular architecture and significant cytotoxic properties of these compounds against cancer cells immediately marked them as promising candidates for further investigation. nih.govnih.gov

Subsequent research revealed that this compound and its congeners are not exclusive to the Halichondria genus. They have been isolated from a variety of other marine sponges, often geographically and phylogenetically distinct from the original source. wikipedia.org For instance, this compound has been found in the sponge Axinella sp. collected from the Western Indian Ocean. si.edu Another source is the sponge Phakellia carteri, from which related compounds have also been isolated. wikipedia.orgbiorxiv.org Furthermore, a New Zealand sponge, Lissodendoryx n. sp., has been identified as a producer of halichondrins, including isothis compound. nih.govwikipedia.org The occurrence of these complex molecules in such diverse and unrelated sponge species has led to speculation about their true biosynthetic origin, with some researchers suggesting the involvement of symbiotic microorganisms. wikipedia.org

Table 1: Marine Sponge Sources of this compound and Related Compounds

| Marine Sponge Species | Compound(s) Isolated | Geographic Location of Collection (if specified) |

|---|---|---|

| Halichondria okadai | Halichondrin B, this compound | Japan |

| Axinella sp. | This compound, Halichondrin B | Western Indian Ocean, Palau |

| Phakellia carteri | Halistatin 1, Halistatin 2 | Indian Ocean |

| Lissodendoryx n. sp. | Isothis compound, Neonorhalichondrin B | New Zealand |

Isolation and Purification Techniques for this compound

The process of isolating this compound from its natural marine sources is a meticulous and challenging endeavor, owing to the compound's complexity and low concentration in the sponge tissues. The general workflow involves initial extraction followed by extensive chromatographic purification.

The initial step in the isolation process typically involves the extraction of the sponge biomass using organic solvents. biorxiv.orgthermofisher.com The collected sponge material is often frozen to preserve the chemical integrity of its constituents. Subsequently, the frozen sponge is crushed or blended to increase the surface area for efficient extraction. biorxiv.org A series of extractions are then performed with organic solvents of varying polarities. nih.gov The choice of solvent is critical to effectively partition the desired compounds from the complex biological matrix. nih.gov Alcohols such as methanol (B129727) and ethanol (B145695) are commonly used for the initial extraction of polar and semi-polar compounds like the halichondrins. nih.gov This process yields a crude extract containing a complex mixture of lipids, pigments, proteins, and a wide array of secondary metabolites, including this compound.

Following the initial extraction, the crude extract undergoes a multi-step fractionation and purification process using various chromatographic techniques. nih.gov These methods separate compounds based on their physical and chemical properties, such as polarity, size, and charge.

Silica (B1680970) Gel Chromatography: This is often one of the initial fractionation steps. The crude extract is passed through a column packed with silica gel, and solvents of increasing polarity are used to elute different fractions. This allows for a broad separation of compounds based on their polarity.

Gel Filtration Chromatography: This technique separates molecules based on their size. It is useful for removing high molecular weight substances like proteins and polysaccharides from the fractions containing the smaller molecule natural products.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-resolution technique that is crucial for the final purification of this compound. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. This method is highly effective in separating structurally similar compounds, which is essential for isolating pure this compound from its other closely related analogs present in the extract. The use of HPLC is documented in the analysis of alkaloids from Axinella carteri, a known source of halichondrins. nih.gov

Challenges Associated with Natural Abundance and Supply for Research

A significant bottleneck in the research and development of this compound and its analogs is their extremely low natural abundance. nih.govmdpi.com The concentration of these compounds in the source sponges is typically very low. For instance, only minute quantities of these bioactive components have been isolated from large quantities of wet sponge. researchgate.net This scarcity makes the isolation of sufficient material for extensive preclinical and clinical studies a formidable challenge. mdpi.comresearchgate.net The limited supply from natural sources has been a major driving force behind the efforts to develop total chemical syntheses of these complex molecules and their simplified, yet potent, analogs, such as eribulin (B193375). wikipedia.orgacs.orgnih.gov The successful total synthesis of halichondrin B and its derivatives has been a landmark achievement in organic chemistry, enabling further biological evaluation and drug development. acs.orgclockss.org

Elucidation of Chemical Structure

General Polyether Macrolide Framework

Homohalichondrin B possesses a polyether macrolide framework, a characteristic feature of the halichondrin class of compounds nih.govmdpi.comkarger.comcanterbury.ac.nz. This framework consists of a long carbon chain interspersed with numerous oxygen atoms forming ether linkages, which create large and complex ring structures nih.govresearchgate.net. These macrocyclic rings contribute significantly to the molecule's rigidity and conformational stability researchgate.net.

Characteristic Ring Systems and Functional Groups

The 2,6,9-Trioxatricyclo[3.3.2.03, 7]-decane System (Rings C–E)

A unique structural feature found in this compound and other halichondrins is the novel 2,6,9-trioxatricyclo[3.3.2.03, 7]-decane system nih.govscispace.commdpi.comkarger.comcanterbury.ac.nz. This "caged" ketal system is located between carbons C8 and C14 and encompasses rings C, D, and E nih.gov. This tricyclic system is reported to be the first example of its kind found in natural products scispace.com.

The 22-Membered Lactone Ring (C1–C30)

This compound features a large 22-membered macrolactone ring spanning from C1 to C30 nih.govmdpi.comkarger.comcanterbury.ac.nzu-tokyo.ac.jp. This macrocyclic lactone is a key component of the halichondrin skeleton u-tokyo.ac.jp.

Exocyclic Olefinic Groups (C19 and C26)

The structure includes two exocyclic olefinic groups, specifically located at positions C19 and C26 nih.govmdpi.comkarger.comcanterbury.ac.nz. These double bonds are situated outside the main ring systems.

Pyranose and Furanose Ring Moieties

This compound incorporates several pyranose and furanose ring moieties within its structure nih.govmdpi.comkarger.comcanterbury.ac.nz. Pyranose rings are six-membered cyclic structures containing five carbon atoms and one oxygen, while furanose rings are five-membered, containing four carbon atoms and one oxygen libretexts.org. These sugar-like rings contribute to the complexity and stereochemistry of the molecule mdpi.comlibretexts.org.

Fused and Spirocyclic Ring Connectivity

The chemical structure of this compound, like other halichondrins, features multiple fused and spirocyclic ring systems nih.govresearchgate.net. Fused rings share two adjacent carbon atoms, while spirocyclic rings are joined by a single carbon atom nih.govresearchgate.net. These intricate ring structures are characteristic of polyether macrolides and significantly influence the molecule's three-dimensional shape and its interactions with biological targets nih.govresearchgate.net. The halichondrin skeleton includes a unique tricyclic 2,6,9-trioxatricyclo[3.3.2.03,7]decane system, often referred to as a "caged" ketal, encompassing rings C, D, and E nih.govresearchgate.net. Additionally, the structure contains several pyranose and furanose rings nih.govkarger.com.

Stereochemical Complexity and Abundance of Chiral Centers

This compound possesses a high degree of stereochemical complexity, characterized by the presence of numerous chiral centers nih.govresearchgate.net. Chiral centers are typically carbon atoms bonded to four different groups, leading to distinct spatial arrangements (stereochemistry) nih.govsbsscollegebegusarai.comdalalinstitute.com. The specific configuration of these chiral centers is critical for the biological activity of halichondrins, as it dictates how the molecule fits and interacts with its binding sites nih.govresearchgate.net. The total synthesis of halichondrin B, a closely related compound, was a significant achievement in part due to its 32 chiral centers, highlighting the stereochemical challenge posed by these molecules acs.org. While a specific count for this compound is not explicitly stated in the search results, its close structural relationship to halichondrin B suggests a similarly high number of chiral centers.

Structural Distinction of this compound from Halichondrin B (e.g., presence of an additional methylene (B1212753) group)

This compound is structurally distinct from halichondrin B, primarily by the presence of an additional methylene group (-CH₂-) nih.govpsu.edugoogle.com. This difference is located in the terminal portion of the molecule psu.edugoogle.com. Specifically, this extra methylene group is inserted between two hydroxymethine groups at positions C-51 and C-53 in comparison to halichondrin B psu.edu. This structural modification contributes to the distinct biological characteristics observed for this compound compared to halichondrin B nih.gov.

Molecular Mechanism of Action of Homohalichondrin B

Inhibition of Microtubule Dynamics

Homohalichondrin B inhibits microtubule dynamics, which is essential for cell division. ontosight.ai This inhibition contributes significantly to its antitumoral activity. ontosight.ai The compound disrupts the proper formation and functioning of microtubules, leading to limitations in cell division. mdpi.com

Direct Binding to Tubulin and Interaction within the Vinca (B1221190) Domain

This compound binds directly to tubulin. researchgate.netnih.gov Studies have indicated that this compound, along with halichondrin B, binds within the vinca domain of tubulin. researchgate.netnih.govresearchgate.netdntb.gov.uajst.go.jptandfonline.com This domain is a binding site for several other antimitotic agents, including vinca alkaloids like vinblastine (B1199706) and peptide antimitotics like dolastatin 10. researchgate.netnih.govresearchgate.netdntb.gov.uajst.go.jp this compound acts as a non-competitive inhibitor of vinblastine binding to tubulin. researchgate.netnih.govresearchgate.netnih.gov

Suppression of Tubulin Polymerization and Microtubule Assembly

A key aspect of this compound's mechanism is its ability to inhibit the polymerization of purified tubulin and the assembly of microtubules. researchgate.netnih.govjst.go.jpsi.edu This suppression of tubulin polymerization prevents the formation of the spindle apparatus necessary for cell division. researchgate.net Isothis compound, a related compound, also inhibits GTP binding to tubulin, preventing microtubule assembly. researchgate.netkarger.comnih.gov

Cellular Effects on Cell Cycle Progression Leading to G2/M Arrest

At cytotoxic concentrations, this compound causes the accumulation of cells arrested in mitosis. researchgate.netnih.govsi.edu This mitotic block is a direct consequence of its effects on microtubule dynamics. mdpi.comresearchgate.net Isothis compound exposure has been shown to cause a dramatic block in the G2/M phase of the cell cycle. researchgate.net This G2/M arrest is a common outcome for drugs that interfere with microtubule function, preventing cells from properly progressing through mitosis. medsci.orgmdpi.comnih.gov

Induction of Apoptosis in Sensitive Cell Lines

Prolonged cell cycle blockage, particularly the mitotic arrest induced by this compound, can lead to the induction of apoptosis in sensitive cell lines. ontosight.aimdpi.comresearchgate.netaacrjournals.org Apoptotic death has been detected in cancer cell lines when cells are blocked in mitotic prophase after exposure to related compounds like isothis compound. researchgate.net This programmed cell death is a crucial mechanism by which this compound exerts its antitumoral effects. ontosight.aimdpi.com

Distinct Conformational Effects on the Tubulin Molecule

This compound appears to induce unique conformational effects on the tubulin molecule, which distinguish its interaction from that of other drugs. nih.govaacrjournals.org While both halichondrin B and this compound inhibit the formation of an intra-chain cross-link in beta-tubulin, their effects on other aspects of tubulin conformation, such as the exposure of hydrophobic areas or the alkylation of sulfhydryl groups, differ. nih.gov this compound, for instance, had no effect on the exposure of hydrophobic areas, unlike halichondrin B, but it did inhibit the alkylation of tubulin sulfhydryl groups in the presence of GTP and MgCl2. nih.gov These distinct conformational changes likely contribute to the specific way this compound interacts with tubulin and disrupts microtubule function. cancer.govnih.govaacrjournals.orgaacrjournals.org

Structure Activity Relationship Sar Studies of Homohalichondrin B and Its Analogues

Identification of Crucial Structural Motifs for Biological Activity

Role of the Lactone Ring (C1-C30)

The 22-membered macrolactone ring spanning C1-C30 is a defining feature of homohalichondrin B and other halichondrins nih.govresearchgate.net. Research indicates that the integrity of this lactone ring is important for maintaining biological activity. Opening of the lactone ring in derivatives has been shown to result in a significant decrease in measured cytotoxicity karger.com. Conversely, studies on simplified analogues, such as eribulin (B193375), suggest that the macrocyclic lactone C1-C38 moiety, which includes the C1-C30 lactone, retains significant cytotoxic activity nih.govresearchgate.netu-tokyo.ac.jp.

Significance of Olefinic Functionalities (C19 and C26)

This compound possesses two exocyclic olefinic groups, one at C19 and another at C26 nih.govresearchgate.net. SAR studies have demonstrated the importance of the sp2 character at these positions for potent cytotoxicity karger.comdissertation.com. Derivatives where the sp2 character at C19 or C26 is lost exhibit a significant decrease in cytotoxicity compared to the parent compound karger.com. This suggests that the presence and potentially the specific geometry of these olefinic functionalities are critical for optimal biological activity.

Importance of Natural C38 Stereochemistry

The stereochemistry at various chiral centers throughout the this compound molecule is crucial for its biological activity nih.gov. Specifically, the natural stereochemistry at the C38 position has been identified as important dissertation.com. Alterations around the C38 center that induce significant conformational changes in the molecule can lead to a considerable decrease in cytotoxicity karger.com. This highlights the sensitivity of the molecule's biological activity to the precise three-dimensional arrangement around this part of the structure.

Impact of Specific Structural Modifications on Activity

Specific modifications to the structure of this compound and its analogues have provided further insights into the SAR. These studies aim to identify minimal pharmacophores and develop simpler, more accessible synthetic compounds that retain potent activity.

Alterations at the C30-C38 Region

Modifications within the C30-C38 region of this compound and related halichondrins have been explored to understand the contribution of this segment to biological activity researchgate.netnih.govaacrjournals.org. Research suggests that the essential biological activity of the halichondrin skeleton is largely captured by the right half of the molecule up to at least C38 karger.com. Structural variations beyond this point have relatively little impact on the antimitotic properties and cytotoxicity karger.com. This finding was instrumental in the development of simplified synthetic analogues, such as eribulin, which represents a truncated analogue retaining the biologically active macrocyclic lactone C1-C38 moiety nih.govresearchgate.netu-tokyo.ac.jp. Studies on these simplified analogues have demonstrated that they retain potent cell growth inhibitory activity in vitro researchgate.netnih.gov. For example, hemisynthetic homohalichondrin derivatives modified in this region, such as the aldehyde (compound 22) and the nor-alcohol (compound 23) derived from this compound, showed high cytotoxicities comparable to the parent compound in P388 assays karger.com.

Table 1: Cytotoxicity of Hemisynthetic Homohalichondrin Derivatives

| Compound | Mean GI50 (¶10–10 M) (NCI panel) | P388 IC50 (¶10–10 M) | COMPARE Correlation Coefficient |

| Halichondrin B (1) | 1.4 | 7 | 1.00 |

| This compound (2) | 3.2 | 2 | 0.95 |

| Aldehyde (22) | 3.0 | 3 | 0.98 |

| Nor-alcohol (23) | 1.2 | 6 | 0.99 |

Terminal Moiety Modifications (C50-C55) and Their Effect on Biological Activity

The terminal region of this compound, spanning from approximately C50 to C55 (or C39 to C54 depending on the numbering scheme used in different contexts), has been a subject of investigation in SAR studies nih.govgoogle.com. Research indicates that modifications within this terminal moiety appear to have a less significant impact on the core biological activity compared to other parts of the molecule karger.com.

Studies comparing halichondrin B and this compound, which differ in the terminal portion of the polyether side chain, suggest that these structural differences in the terminal region can be accommodated without a complete loss of activity nih.gov. Specifically, changing functional groups or the oxidation level in the C50-C55 terminal region relative to halichondrin B did not lead to substantial alterations in biological activity karger.com. These modified derivatives exhibited similar mechanistic properties and comparable cytotoxicity levels to those of halichondrin B karger.com.

Examples of naturally occurring halichondrin variants with modifications in the terminal region include neothis compound and 55-methoxyisothis compound google.comkarger.com. The synthesis of fragments encompassing the C38-C55 region, such as the C38-C55 thioester fragment used in the synthesis of neothis compound, further supports the focus on this area for understanding SAR researchgate.net.

Based on the available information, the impact of terminal moiety modifications on biological activity can be summarized conceptually:

| Structural Modification Region | Example Modification/Compound | Effect on Biological Activity (vs Parent Compound) | Key Finding |

| Terminal Moiety (C50-C55) | Changes in functional groups/oxidation level | Not significant changes | Similar cytotoxicity and mechanistic properties retained despite modification karger.com. |

| Terminal Moiety | Difference between Halichondrin B and this compound | Activity retained | Structural differences in the terminal portion accommodated nih.gov. |

This suggests a degree of tolerance for structural variation in the terminal C50-C55 region while largely preserving the potent biological effects characteristic of this compound and related halichondrins.

Retention of Activity in Key Fragments (e.g., C1-C38 Macrolide Fragment)

A pivotal finding in the SAR studies of halichondrins, including insights applicable to this compound, is that the biological activity is largely retained within the macrocyclic lactone C1-C38 moiety, often referred to as the "right half" of the molecule u-tokyo.ac.jpresearchgate.netfrontiersin.orgaacrjournals.org. This discovery was instrumental in the development of simplified synthetic analogues.

Eribulin (E7389), a clinically used anticancer drug, is a structurally simplified synthetic analogue of halichondrin B that effectively mimics the biologically active pharmacophore present in the original compound, primarily corresponding to the C1-C38 macrocyclic lactone region researchgate.netaacrjournals.org. The synthesis of eribulin and other analogues has focused on this crucial macrocyclic segment nih.govgoogle.comresearchgate.net.

Research has demonstrated that a macrocyclic macrolactone diol intermediate, corresponding to a fragment from the C1-C38 region, showed comparable potency to halichondrin B against human colon cancer cells researchgate.net. This provides direct evidence that this portion of the molecule is indeed the primary determinant of the observed cytotoxic activity.

The C1-C38 macrocyclic region serves as a fundamental building block in the synthesis of halichondrins and their analogues nih.gov. The fact that this macrocyclic core alone can exert potent biological effects underscores its importance in the mechanism of action, which involves the inhibition of microtubule dynamics mdpi.comu-tokyo.ac.jpresearchgate.net.

The retention of activity in the C1-C38 fragment can be summarized as follows:

| Molecular Fragment | Corresponding Region | Activity Retention (vs Full Molecule) | Significance |

| Macrocyclic Lactone Moiety | C1-C38 | Largely Retained | Contains the essential pharmacophore for biological activity u-tokyo.ac.jpresearchgate.netfrontiersin.orgaacrjournals.org. |

| Macrocyclic Lactone Diol Intermediate | From C1-C38 | Comparable potency | Demonstrated comparable activity to halichondrin B in specific cell lines researchgate.net. |

This highlights the C1-C38 macrolide as the core functional unit responsible for the potent cytotoxic effects of this compound and related compounds, guiding the design and synthesis of simplified yet potent therapeutic agents.

Design, Synthesis, and Preclinical Evaluation of Homohalichondrin B Analogues

Preclinical In Vivo Antitumor Efficacy in Murine Models

Tumor Growth Inhibition and Increased Survival in Xenograft Models

Homohalichondrin B and its synthetic analogues have demonstrated significant antitumor activity in various human tumor xenograft models, leading to tumor growth inhibition and increased survival rates. Preclinical studies with the synthetic analogue E7389 (eribulin) have shown marked in vivo activities against a spectrum of human xenografts, including models considered chemorefractory. cancer.govresearchgate.net These models include MDA-MB-435 human breast cancer, COLO 205 human colon cancer, LOX human melanoma, and NIH:OVCAR-3 human ovarian cancer. cancer.govresearchgate.net

Studies using E7389 at doses ranging from 0.1 to 1 mg/kg, administered via intraperitoneal (IP) or intravenous (IV) infusion, have resulted in increased survival rates, delays in tumor growth, and reductions in the size and number of metastases. cancer.gov Responses observed in these xenograft models have ranged from significant tumor growth inhibition to complete tumor regression and even eradication of tumors. cancer.gov On a per-dose basis, the activity of E7389 has been reported to surpass that of paclitaxel (B517696) by 10- to 40-fold in certain models. cancer.gov

Furthermore, E7389 has demonstrated a wide therapeutic window in these models. cancer.gov For instance, in the MDA-MB-435 breast cancer xenograft model, over 95% tumor suppression was observed across a four-fold dosing range (0.25-1.0 mg/kg) with no evidence of toxicity based on body weight loss or decreased water consumption. cancer.gov In contrast, paclitaxel showed a narrower therapeutic window in this model. cancer.gov

Studies with E7389 in HT-1080 fibrosarcoma and PANC-1 pancreatic cancer xenograft models using intermittent IV dosing (q4d×3) also led to long-lasting tumor regression at various dose levels. cancer.gov In the HT-1080 model, doses between 1.3 and 4 mg/kg resulted in significant tumor regression, with a high percentage of mice becoming tumor-free by day 38 or 42 depending on the dose. cancer.gov Similarly, in the PANC-1 model, all tested doses from 0.4 to 4 mg/kg induced long-lasting tumor regression. cancer.gov

Halichondrin B itself has also been evaluated in human tumor xenograft models, including LOX IM IV (melanoma), NCI H522 (lung), OVCAR-3 (ovarian), and MDA-MB-435 (breast), demonstrating effective increases in lifespan and/or decreased tumor growth rates. karger.com

Data on Tumor Growth Inhibition in Xenograft Models (E7389 as an analogue):

| Xenograft Model | E7389 Dose (mg/kg) | Dosing Schedule | Observed Effect | Citation |

| LOX human melanoma | 0.1-1 | IP or IV infusion | Increased survival, tumor growth delays, reductions in metastases | cancer.gov |

| MDA-MB-435 human breast | 0.1-1 | IP or IV infusion | Increased survival, tumor growth delays, reductions in metastases | cancer.govresearchgate.net |

| COLO 205 human colon | 0.1-1 | IP or IV infusion | Increased survival, tumor growth delays, reductions in metastases | cancer.govresearchgate.net |

| NIH:OVCAR-3 human ovarian | 0.1-1 | IP or IV infusion | Increased survival, tumor growth delays, reductions in metastases | cancer.govresearchgate.net |

| HT-1080 fibrosarcoma | 1.3-4 | q4d×3 IV | Long-lasting tumor regression | cancer.gov |

| PANC-1 pancreatic cancer | 0.4-4 | q4d×3 IV | Long-lasting tumor regression | cancer.gov |

| MDA-MB-435 human breast | 0.25-1.0 | Not specified | >95% tumor suppression | cancer.gov |

Activity in Murine Leukemia Models (e.g., B16 melanoma, P388, L1210 leukemia)

Initial in vivo studies investigating the antitumour activities of marine natural products, including halichondrin B and this compound, were conducted using murine leukemia models. mnhn.frkarger.comcancer.gov These studies utilized models such as B16 melanoma, P388 leukemia, and L1210 leukemia. mnhn.frkarger.comcancer.gov

Both halichondrin B and this compound demonstrated excellent results against these murine tumors at extremely low dose levels, ranging from 2.5 to 100 µg/kg. karger.comcancer.gov Administration via intraperitoneal (i.p.) and intravenous (i.v.) routes was employed in these early investigations. karger.com

Significant increases in life expectancy (T/C, which compares the lifespan of treated mice to control mice) were reported. karger.com For instance, a 300% increase in the life expectancy of mice afflicted with P388 leukemia was reported for halichondrin B relative to the control group that did not receive the compound. karger.com this compound was also found to be highly potent in these murine models. mnhn.fr

The synthetic analogue E7389 also showed activity in these murine leukemia models, demonstrating inhibition of tumor growth and increased host survival at low exposure levels (2.5-100 µg/kg), consistent with the initial findings for the natural products. nih.gov

Role of this compound and its Analogues as Biological Probes in Cell Biology Research

This compound and its analogues, particularly eribulin (B193375), serve as valuable biological probes in cell biology research, primarily due to their unique mechanism of action involving the inhibition of microtubule dynamics. nih.govnih.govcancer.govnih.govnih.gov Microtubules are essential components of the cytoskeleton, playing critical roles in cell division, intracellular transport, and maintaining cell shape. nih.gov

These compounds exert their cytotoxic effects by targeting tubulin, the protein subunit that forms microtubules. nih.govnih.gov Unlike some other microtubule-targeting agents that either promote or completely inhibit tubulin polymerization, halichondrin B and its analogues have a distinct mechanism. nih.govcancer.govnih.gov They bind predominantly to a small number of high-affinity sites at the plus ends of existing microtubules, suppressing microtubule growth without significantly affecting shortening. wikipedia.orgnih.gov This unique interaction leads to the disruption of mitotic spindle formation and ultimately triggers cell cycle arrest at the G2/M phase, followed by apoptotic cell death after prolonged mitotic blockade. nih.govnih.govcancer.govnih.govmims.commdpi.com

The specific binding site and mode of action of halichondrin B and its analogues are distinct from other known antitubulin drugs like vinca (B1221190) alkaloids and taxanes. karger.comnih.govcancer.gov For example, halichondrin B is a non-competitive inhibitor of vinblastine (B1199706) binding to tubulin and does not stabilize colchicine (B1669291) binding, suggesting a unique interaction with the tubulin structure. karger.comcancer.gov

By selectively interfering with microtubule dynamics in this manner, this compound and its analogues provide researchers with tools to investigate the precise roles of microtubule growth and shrinkage in various cellular processes, including mitosis, cell migration, and intracellular organization. nih.gov Their use has contributed to a deeper understanding of microtubule function and the mechanisms of cell division, as well as the vulnerabilities of cancer cells that rely on rapid and accurate microtubule dynamics for proliferation. nih.govnih.govnih.gov

The distinct effects of eribulin on tumor vasculature remodeling, increasing perfusion and decreasing hypoxia in preclinical models, also highlight the utility of these compounds as probes for studying the complex interactions between cancer cells and their microenvironment, independent of their direct antimitotic effects. mdpi.com

Analytical Characterization of Homohalichondrin B in Research Contexts

Application of Advanced Spectroscopic Techniques for Structure Confirmation (e.g., Nuclear Magnetic Resonance Spectroscopy, Mass Spectrometry, High-Resolution Fast Atom Bombardment Mass Spectrometry, Tandem Mass Spectrometry)

The gross structure of homohalichondrin B was established through comprehensive spectroscopic analysis, with Nuclear Magnetic Resonance (NMR) and mass spectrometry playing pivotal roles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy has been the cornerstone for elucidating the complex structure of this compound and its analogs. Due to initial uncertainties in the stereochemistry of the left-half side chain (C50–C54) and the use of different solvents in separate isolation reports, direct comparison was initially challenging. The NMR data for halistatin 3 (structurally identical to this compound) was originally reported in deuterated methanol (B129727) (CD₃OD), while the data for neothis compound was obtained in deuterated chloroform (B151607) with pyridine-d₅ (CDCl₃ + 0.1% C₅D₅N). chemrxiv.org

To resolve these ambiguities, extensive 1D and 2D NMR analyses were performed on synthetic stereoisomers and compared with the natural product. chemrxiv.org The comparison of ¹H and ¹³C NMR chemical shifts and coupling constants was instrumental in confirming the connectivity and the relative stereochemistry of the molecule. For instance, the analysis of ¹H-¹H coupling constants within the C47 to C50 region helped to confirm the cis-fusion of the tetrahydrofuran (B95107) ring. chemrxiv.org A definitive structural confirmation was achieved when the NMR data of a synthetic compound with the proposed 50S,51R,54R stereochemistry showed excellent agreement with the data reported for both halistatin 3 and neothis compound. chemrxiv.org

Below are selected, illustrative ¹H and ¹³C NMR data for key regions of a synthetic model of the this compound left-half side chain, which was crucial for the stereochemical assignment. chemrxiv.org

Interactive Table: Illustrative ¹H NMR Data for a Synthetic this compound Left-Half Model Data corresponds to a model compound instrumental in the final stereochemical assignment.

| Proton | Chemical Shift (δ, ppm) |

|---|---|

| H-49α | Value not specified in source |

| H-50 | Value not specified in source |

| H-52 | Excellent agreement with natural product |

Interactive Table: Illustrative ¹³C NMR Data for Synthetic vs. Natural this compound (Halistatin 3) This comparison was key to reassigning the C51 stereocenter.

| Carbon | Synthetic (50S, 51R, 54R) δ (ppm) | Natural Product δ (ppm) |

|---|---|---|

| C-48 | Significant differences noted with initial models | Data reported in original isolation |

| C-49 | Significant differences noted with initial models | Data reported in original isolation |

| C-50 | Significant differences noted with initial models | Data reported in original isolation |

Mass Spectrometry

Mass spectrometry (MS) provides essential information regarding the molecular weight and elemental composition of a molecule. For large and non-volatile molecules like this compound, soft ionization techniques are employed.

High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS): This technique is particularly useful for determining the accurate mass of non-volatile compounds. wikipedia.org In the analysis of related polyether antibiotics, FAB-MS has been shown to produce metal-adduct molecular ions (e.g., [M+Na]⁺), which allows for the precise determination of the molecular formula. nih.gov While the specific HR-FAB-MS data for the initial isolation of this compound is not detailed in recent literature, this method would have been critical in establishing its elemental composition, C₆₀H₈₄O₁₉.

Tandem Mass Spectrometry (MS/MS): Tandem MS provides structural information through controlled fragmentation of a selected precursor ion. researchgate.net The resulting fragmentation pattern offers insights into the molecule's substructures. For complex polyethers, fragmentation often occurs at glycosidic linkages or through ring-opening mechanisms. While specific MS/MS fragmentation studies on this compound are not extensively published, the technique is invaluable for confirming the sequence and connectivity of the polyether rings in related natural products. nih.gov

Determination of Absolute Stereochemistry (e.g., via Hydrolysis, Derivatization, and Chiral Gas Chromatographic Methods)

The determination of the absolute stereochemistry of this compound, particularly its complex left-half side chain containing chiral centers at C50, C51, and C54, was a significant challenge. The definitive assignment was achieved not by traditional degradation methods but through a modern approach combining total synthesis and spectroscopic comparison.

The core strategy involved the synthesis of all eight possible stereoisomers of the C38–C55 fragment of the molecule. chemrxiv.org These synthetic models, each with a unique and known absolute configuration at the C50, C51, and C54 positions, served as unambiguous reference compounds.

The NMR spectra of these eight models were meticulously recorded in the same solvents used for the natural isolates (CD₃OD and CDCl₃ + 0.1% C₅D₅N). chemrxiv.org By comparing the chemical shifts and coupling constants of the synthetic models with those of the natural this compound, researchers could systematically exclude incorrect stereochemical assignments. chemrxiv.org This comparative analysis revealed that the model with the 50S, 51R, 54R configuration provided the best match to the spectroscopic data of the natural product. chemrxiv.org

Further confirmation was obtained using High-Performance Liquid Chromatography (HPLC). A synthetic compound incorporating the revised 50S, 51R, 54R stereochemistry was prepared and compared against an authentic sample of isolated halistatin 3 (this compound) via HPLC analysis. The two compounds were found to be identical, unequivocally confirming the absolute stereochemistry. chemrxiv.org

While methods like hydrolysis to break down the molecule, derivatization of the resulting fragments with chiral agents, and subsequent analysis by chiral gas chromatography are standard techniques for determining the absolute configuration of smaller molecules or individual stereocenters, the primary literature on this compound's recent and definitive stereochemical elucidation emphasizes the synthetic and spectroscopic comparison approach as the key method employed. chemrxiv.org

Q & A

Q. What is the mechanism of action of homohalichondrin B in disrupting microtubule dynamics?

this compound binds to the vinca domain of tubulin, inhibiting microtubule polymerization and destabilizing mitotic spindles, leading to cell cycle arrest at the metaphase-anaphase transition. This mechanism was identified through differential cytotoxicity profiling and competitive binding assays with known tubulin-targeting agents like vincristine . Researchers can validate this using in vitro tubulin polymerization assays combined with fluorescence microscopy to visualize microtubule disruption.

Q. How is this compound isolated from marine sponges, and what challenges arise in its purification?

this compound is extracted from sponges of the Halichondria genus via solvent extraction (e.g., methanol or ethanol), followed by chromatographic techniques like HPLC or flash chromatography. Challenges include low natural abundance (<0.001% wet weight) and structural similarity to analogs (e.g., norhalichondrins), requiring high-resolution MS and NMR for unambiguous identification . Optimizing extraction protocols with solid-phase extraction (SPE) columns can improve yield.

Q. What analytical methods are critical for characterizing this compound’s structural integrity?

Key techniques include:

- High-field NMR (e.g., 800 MHz) for resolving complex polyether macrolide signals, particularly coupling constants to confirm stereochemistry (e.g., JH50-H51 = 4.2 Hz in halichondrins) .

- HRMS (High-Resolution Mass Spectrometry) to verify molecular formula (C61H86O19) and isotopic patterns.

- X-ray crystallography for absolute configuration determination, though limited by crystallization challenges .

Q. Why is this compound challenging to synthesize, and what strategies address these limitations?

Its 38-membered macrolactone core, 19 stereocenters, and labile epoxy groups make total synthesis arduous. Semi-synthetic approaches using late-stage intermediates (e.g., C14-C38 fragments) and catalytic methods like Ni/Zr-mediated ketone coupling improve efficiency. For example, Kishi’s 1992 synthesis achieved 0.5% overall yield via a 62-step route, while recent work reduced steps through convergent strategies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs with enhanced potency?

SAR analysis reveals that the C1-C14 "macrocyclic region" is critical for tubulin binding, while modifications to the C30-C37 "tail" modulate solubility. For example, replacing the C35 hydroxyl with a methyl group (as in eribulin) improves pharmacokinetics. Researchers can employ in silico docking (e.g., AutoDock Vina) to predict binding affinity changes and validate with cytotoxicity assays (e.g., IC50 in MCF-7 cells) .

Q. What experimental models best evaluate this compound’s antitumor efficacy and toxicity?

- In vitro : NCI-60 cell line panel for broad cytotoxicity profiling; paired drug-sensitive/resistant cell lines (e.g., vincristine-resistant KB-V1) to confirm tubulin-specific mechanisms.

- In vivo : Xenograft models (e.g., MDA-MB-231 breast cancer) with weekly IV dosing (0.1–0.3 mg/kg) to assess tumor regression and neurotoxicity (a common tubulin-targeting side effect). Include pharmacokinetic studies measuring plasma half-life and tissue distribution via LC-MS/MS .

Q. How can contradictions in cytotoxicity data between this compound and its analogs be resolved?

Discrepancies often arise from batch-to-batch variability in natural extracts or incomplete structural characterization. Solutions include:

Q. What methodologies enable scalable production of this compound for preclinical studies?

Semi-synthesis from biosynthetic intermediates (e.g., C1-C26 fragments produced via fermentation) reduces complexity. Process optimization using continuous-flow reactors for oxidation steps and enzyme-mediated macrolactonization (e.g., Candida antarctica lipase) can enhance yield and reproducibility .

Q. How do differential cytotoxicity assays elucidate this compound’s mechanism compared to other tubulin inhibitors?

Computational tools like COMPARE analysis (NCI’s algorithm) correlate this compound’s cytotoxicity profile (NCI-60 data) with known agents. A high correlation coefficient (>0.8) with vinca alkaloids confirms shared tubulin targeting, while low correlation with taxanes suggests distinct binding sites .

Q. What strategies mitigate degradation of this compound during in vitro experiments?

Stabilize the compound by:

- Storing solutions in anhydrous DMSO at -80°C to prevent hydrolysis of epoxy groups.

- Using antioxidant additives (e.g., ascorbic acid) in cell culture media.

- Validating stability via UPLC-MS at 24-hour intervals during assays .

Methodological Resources

- Synthesis : Refer to Kishi’s 1992 total synthesis protocol for stepwise guidance .

- Assays : Use the In Vitro Microtubule Polymerization Kit (Cytoskeleton Inc.) with paclitaxel/vincristine controls .

- Data Analysis : Apply GraphPad Prism for dose-response curves and ANOVA for comparing IC50 values across cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.